

Application Notes and Protocols: (R)-TISCH for Dopamine D1 Receptor Mapping

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Compound of Interest

Compound Name: TISCH

Cat. No.: B1198486

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Introduction

(R)-**TISCH**, scientifically known as 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective radiotracer for the in vitro and in vivo study of the D1 dopamine receptor, not the dopamine transporter as is sometimes mistaken. As an analog of the well-characterized D1 antagonist SCH 23390, (R)-**TISCH**, particularly when radiolabeled with isotopes like Iodine-123 or Iodine-125, serves as a valuable tool for mapping the distribution and density of D1 receptors in the central nervous system (CNS).^[1] Its high affinity and selectivity make it a suitable candidate for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, enabling non-invasive investigation of the dopaminergic system in both preclinical and potentially human subjects.^[1]

These application notes provide an overview of the use of radioiodinated (R)-**TISCH**, including its binding characteristics and protocols for its application in neuroscience research and drug development.

Data Presentation

In Vitro Binding Affinity and Selectivity

The following table summarizes the in vitro binding characteristics of (R)-^[125I]**TISCH** in rat striatum tissue preparations.

Parameter	Value	Tissue Preparation
KD (Dissociation Constant)	0.21 ± 0.03 nM	Rat Striatum

Table 1: In Vitro Binding Affinity of (R)-[¹²⁵I]TISCH.[1]

The rank order of potency for inhibiting the binding of (R)-[¹²⁵I]TISCH demonstrates its high specificity for the D1 receptor.

Compound	Order of Potency
SCH 23390	>
(+/-)-TISCH	>
(+)-Butaclamol	=
(+/-)-FISCH	>
WB4101	>>
Spiperone	>>
Dopamine	>>
Serotonin	>>
(+/-)-Propranolol	>>
Naloxone	>>

Table 2: Rank Order of Potency for Inhibition of (R)-[¹²⁵I]TISCH Binding.[1]

In Vivo Brain Uptake and Regional Distribution

The in vivo performance of R(+)-[¹²⁵I]TISCH in rats highlights its ability to penetrate the blood-brain barrier and accumulate in D1 receptor-rich regions.

Time Post-Injection	Whole Brain Uptake (% Injected Dose)	Striatum/Cerebellum Ratio
2 minutes	2.20%	-
60 minutes	0.57%	12

Table 3: In Vivo Brain Uptake and Striatum-to-Cerebellum Ratio of R(+)-[¹²⁵I]**TISCH** in Rats.[\[1\]](#)

Experimental Protocols

Radiolabeling of (R)-**TISCH** with Iodine-125

This protocol outlines a general method for the radioiodination of the (R)-**TISCH** precursor. Specific details may vary based on the starting material and desired specific activity.

Materials:

- (R)-**TISCH** precursor (e.g., trimethylstannyl precursor)
- Sodium [¹²⁵I]iodide
- Oxidizing agent (e.g., Chloramine-T)
- Quenching agent (e.g., sodium metabisulfite)
- HPLC purification system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile/water gradient with trifluoroacetic acid)
- Reaction vial
- Syringes and needles

Protocol:

- To a reaction vial, add the (R)-**TISCH** precursor dissolved in a suitable solvent.
- Add sodium [¹²⁵I]iodide to the reaction vial.

- Initiate the radioiodination reaction by adding the oxidizing agent.
- Allow the reaction to proceed for a specified time at a controlled temperature.
- Quench the reaction by adding the quenching agent.
- Inject the reaction mixture into the HPLC system for purification.
- Collect the fraction corresponding to --INVALID-LINK---**TISCH**.
- Determine the radiochemical purity and specific activity of the final product.

In Vitro Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D1 receptor using --INVALID-LINK---**TISCH**.

Materials:

- Rat striatal tissue homogenate
- --INVALID-LINK---**TISCH**
- Assay buffer (e.g., Tris-HCl buffer with physiological salts)
- Test compounds at various concentrations
- Non-specific binding control (e.g., a high concentration of SCH 23390)
- Incubation tubes
- Filtration apparatus with glass fiber filters
- Gamma counter

Protocol:

- Prepare rat striatal tissue homogenates.

- In incubation tubes, add the tissue homogenate, --INVALID-LINK---**TISCH** at a fixed concentration (near its KD), and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
- Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ of the test compounds and subsequently calculate the Ki.

In Vivo SPECT/PET Imaging

This protocol provides a general workflow for in vivo imaging of D1 dopamine receptors in a non-human primate using radioiodinated (R)-**TISCH**.^[1]

Materials:

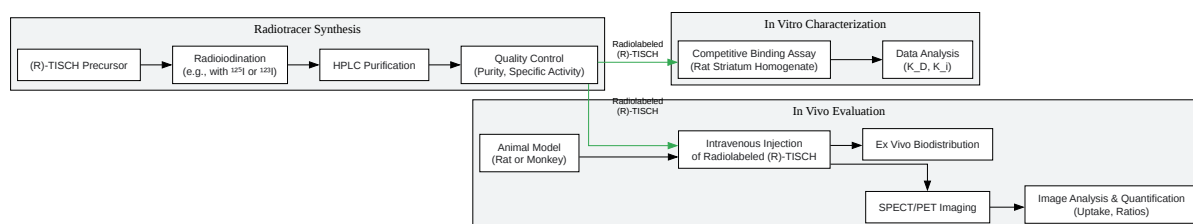
- Anesthetized non-human primate
- --INVALID-LINK---**TISCH** (for SPECT) or another positron-emitting-isotope-labeled (R)-**TISCH**
- SPECT or PET scanner
- Intravenous catheter
- Anesthesia monitoring equipment

Protocol:

- Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

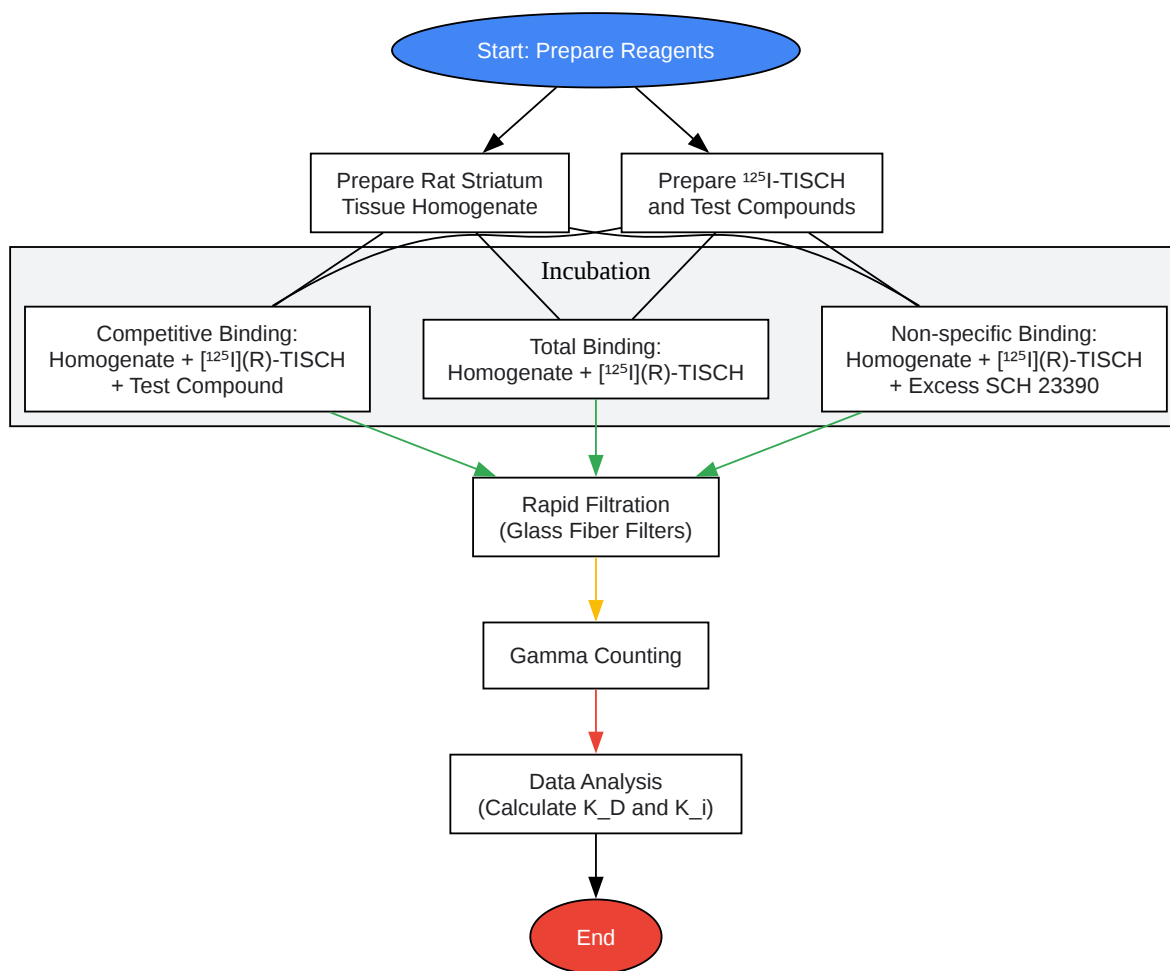
- Position the animal in the SPECT or PET scanner.
- Administer a bolus intravenous injection of the radiolabeled (R)-**TISCH**.
- Acquire dynamic or static images over a specified period.
- For blocking studies, pre-treat the animal with a D1 receptor antagonist (e.g., SCH 23390) prior to radiotracer injection to confirm specificity.
- Reconstruct the imaging data to visualize the distribution of the radiotracer in the brain.
- Perform region-of-interest (ROI) analysis to quantify radiotracer uptake in specific brain regions, such as the basal ganglia.^[1]

Visualizations



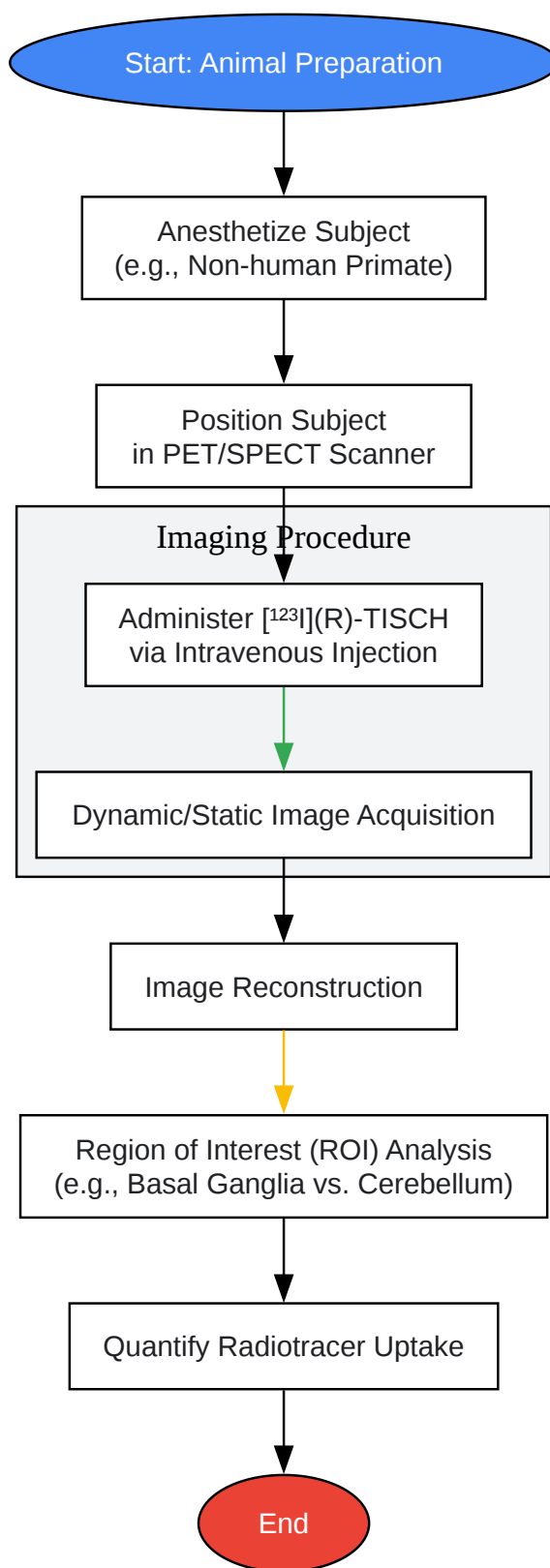
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Caption: Experimental workflow for the synthesis and evaluation of (R)-**TISCH** as a D1 receptor radiotracer.



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Caption: Workflow for the in vitro competitive binding assay using --INVALID-LINK---TISCH.



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Caption: Protocol for in vivo PET/SPECT imaging with (R)-**TISCH**.

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References

- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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